molecular formula C21H30Cl2N2O2 B2589110 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185447-96-4

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

カタログ番号 B2589110
CAS番号: 1185447-96-4
分子量: 413.38
InChIキー: KLTKCBALXZAKCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. The chemical compound was first synthesized in 1987 by researchers at E. R. Squibb & Sons, now known as Bristol-Myers Squibb. Since then, carvedilol has become a widely prescribed medication due to its effectiveness in treating cardiovascular diseases.

作用機序

Carvedilol works by blocking the beta-adrenergic receptors in the heart, reducing the heart rate and blood pressure. It also has antioxidant properties, which may contribute to its effectiveness in treating cardiovascular diseases. Carvedilol has been shown to have a higher affinity for beta-1 adrenergic receptors, which are predominantly found in the heart, than beta-2 adrenergic receptors, which are found in the lungs and blood vessels.
Biochemical and Physiological Effects
Carvedilol has been shown to have several biochemical and physiological effects. It reduces heart rate and blood pressure, which can improve symptoms in patients with heart failure and angina. It also improves left ventricular function, reduces oxidative stress, and improves endothelial function. Carvedilol has also been shown to have anti-inflammatory effects and may play a role in reducing the risk of atherosclerosis.

実験室実験の利点と制限

Carvedilol has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying cardiovascular diseases. Carvedilol is also widely available and relatively inexpensive. However, 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has limitations in lab experiments. It has a short half-life, which can make it difficult to maintain a stable concentration in experiments. Carvedilol also has poor water solubility, which can limit its use in certain experiments.

将来の方向性

There are several future directions for 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride research. One area of research is exploring its potential use in treating other diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Carvedilol's antioxidant properties may make it a useful tool in treating these diseases. Another area of research is exploring the use of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride in combination with other drugs to improve its effectiveness in treating cardiovascular diseases. Finally, there is a need for further research to optimize the synthesis method of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride to increase yield and purity of the final product.

合成法

The synthesis method of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves the reaction of 4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenylacetamide with 4-bromobiphenyl in the presence of a palladium catalyst. The resulting compound is then reacted with 4-ethylpiperazine to form 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride. This synthesis method has been optimized over the years to increase yield and purity of the final product.

科学的研究の応用

Carvedilol has been extensively studied for its effectiveness in treating cardiovascular diseases. It has been shown to reduce mortality and hospitalization rates in patients with heart failure and improve symptoms in patients with angina. Carvedilol has also been studied for its potential use in treating other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

特性

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-20(24)17-25-21-10-8-19(9-11-21)18-6-4-3-5-7-18;;/h3-11,20,24H,2,12-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKCBALXZAKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。